

Application Notes and Protocols for GSK2879552

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Compound of Interest

Compound Name: *Angeloylisogomisin O*

Cat. No.: *B1150683*

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For Researchers, Scientists, and Drug Development Professionals

GSK2879552 is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.^{[1][2]} LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). By inhibiting LSD1, GSK2879552 alters gene expression, leading to anti-proliferative and pro-differentiation effects in various cancer models, particularly Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).^{[3][4]}

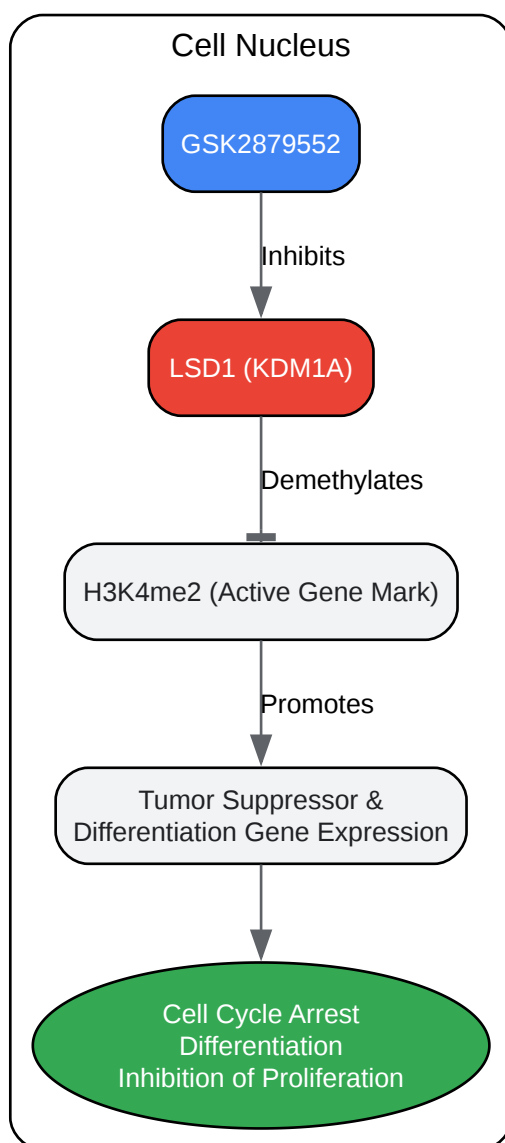
Commercial Suppliers of GSK2879552

A variety of commercial suppliers offer GSK2879552 for research purposes. The following table summarizes some of the key suppliers and their product details.

Supplier	Catalog Number	Purity	Formulation
MedchemExpress	HY-18632	>98%	Solid
Selleck Chemicals	S7793	>98%	Solid
Cayman Chemical	19864	≥98%	Solid
Tocris Bioscience	5957	>98%	Solid
RayBiotech	2-Propen-1-amine, N-(2-phenylcyclopropyl)-	98.7%	Solid
Fisher Scientific	50-226-1506	>98%	Solid (as dihydrochloride)

Mechanism of Action and Signaling Pathway

GSK2879552 functions as an irreversible inhibitor of LSD1.[1] LSD1 is a critical enzyme in the regulation of gene expression. It primarily removes methyl groups from mono- and di-methylated H3K4, a histone mark associated with active gene transcription. By inhibiting LSD1, GSK2879552 leads to an accumulation of H3K4me2 at the promoter and enhancer regions of target genes, resulting in the derepression of tumor suppressor genes and genes involved in cellular differentiation.[1][3][5] This ultimately leads to cell cycle arrest, differentiation, and inhibition of tumor growth.[4]



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Caption: Mechanism of action of GSK2879552.

Quantitative Data

The following table summarizes the reported in vitro and in vivo activity of GSK2879552 from various studies.

Parameter	Value	Cell Line/Model	Reference
IC ₅₀	24 nM	LSD1 enzymatic assay	[6]
EC ₅₀	137 ± 30 nM (average)	20 AML cell lines (proliferation assay)	[4]
EC ₅₀	2-240 nM	AML cell lines (anti-proliferative effects)	[7]
EC ₅₀	1.9 ± 0.9 nM	MOLM-13 cells (BrdU incorporation assay)	[4]
Tumor Growth Inhibition	57%	NCI-H526 SCLC xenograft (1.5 mg/kg, p.o.)	[8]
Tumor Growth Inhibition	83%	NCI-H1417 SCLC xenograft (1.5 mg/kg, p.o.)	[8]

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This protocol is designed to assess the effect of GSK2879552 on the proliferation of cancer cell lines.

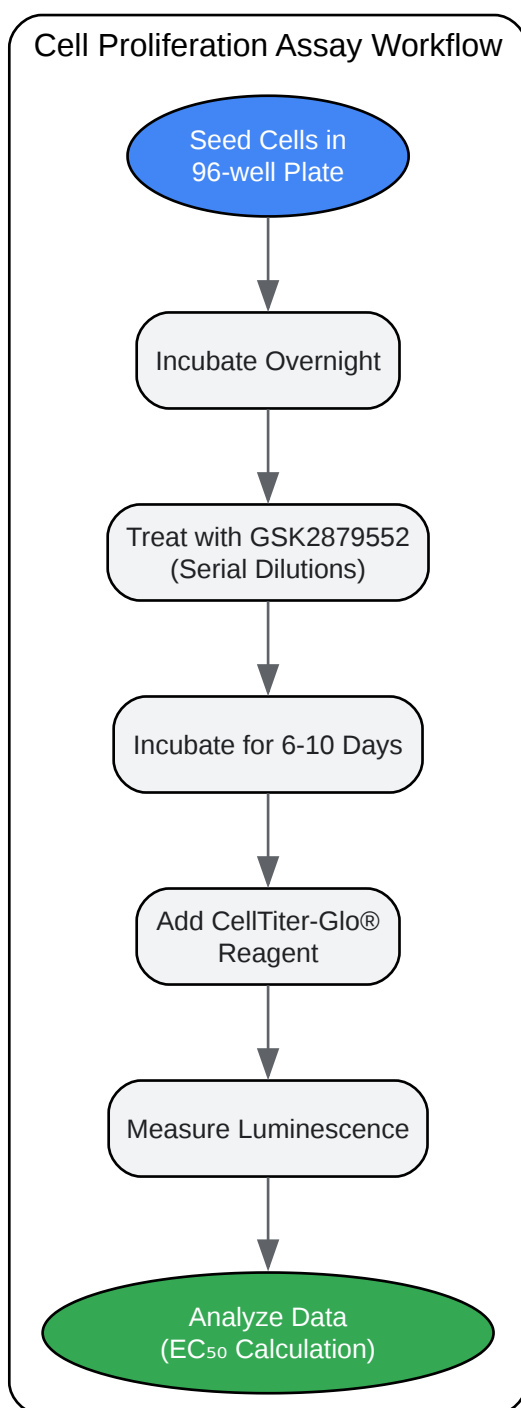
Materials:

- GSK2879552
- Cancer cell line of interest (e.g., MOLM-13, NCI-H526)
- Complete cell culture medium
- 96-well clear bottom, white-walled plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete medium. Incubate overnight at 37°C, 5% CO₂.
- Compound Treatment: Prepare a 2X serial dilution of GSK2879552 in complete medium. Remove 50 μ L of medium from each well and add 50 μ L of the diluted compound. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 6-10 days at 37°C, 5% CO₂.[\[4\]](#)
- Assay:
 - Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
 - Add 100 μ L of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measurement: Read the luminescence using a plate reader.
- Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the EC₅₀ value.



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Caption: Workflow for a cell proliferation assay.

Myeloid Differentiation Assay (Flow Cytometry)

This protocol measures the induction of myeloid differentiation in AML cells following treatment with GSK2879552, often in combination with All-Trans Retinoic Acid (ATRA).

Materials:

- GSK2879552
- ATRA (optional)
- AML cell line (e.g., MOLM-13, OCI-AML3)
- Complete cell culture medium
- FITC- or PE-conjugated anti-CD11b antibody
- Flow cytometry buffer (PBS + 2% FBS)
- Flow cytometer

Procedure:

- Cell Treatment: Seed AML cells at a density of 0.2×10^6 cells/mL. Treat with GSK2879552 (e.g., 1000 nM) and/or ATRA (e.g., 100 nM) for 48 hours.[\[4\]](#)
- Cell Staining:
 - Harvest and wash the cells with cold PBS.
 - Resuspend the cells in 100 μ L of flow cytometry buffer.
 - Add the anti-CD11b antibody and incubate on ice for 30 minutes in the dark.
 - Wash the cells twice with flow cytometry buffer.
- Flow Cytometry: Resuspend the cells in 500 μ L of flow cytometry buffer and acquire data on a flow cytometer.
- Data Analysis: Analyze the percentage of CD11b-positive cells to assess the level of myeloid differentiation.[\[4\]](#)

Apoptosis Assay (Caspase-Glo® 3/7)

This protocol quantifies the induction of apoptosis by measuring the activity of caspases 3 and 7.

Materials:

- GSK2879552
- AML cell lines
- 96-well clear bottom, white-walled plates
- Caspase-Glo® 3/7 Assay kit (Promega)
- Luminometer

Procedure:

- Cell Seeding and Treatment: Follow steps 1 and 2 of the Cell Proliferation Assay protocol.
- Incubation: Incubate the plate for up to 6 days.[\[4\]](#)
- Assay:
 - Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
 - Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
 - Mix gently and incubate at room temperature for 1-2 hours.
- Measurement: Read the luminescence. The signal is proportional to the amount of active caspase 3/7.
- Data Analysis: Present the data as a fold-change in caspase activity over the vehicle control. Notably, for many AML cell lines, GSK2879552 alone does not significantly induce apoptosis.
[\[4\]](#)

Disclaimer: These protocols are intended for research use only and should be adapted and optimized for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.

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